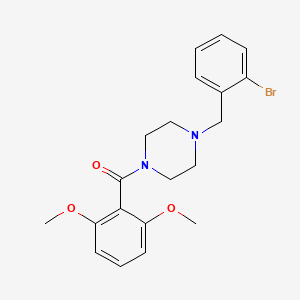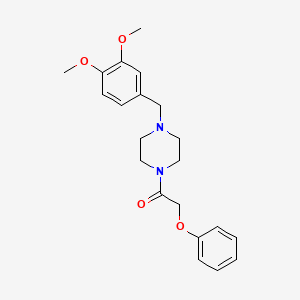
1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive substance that has gained attention for its potential therapeutic applications. TFMPP belongs to the class of piperazine derivatives, which have been found to have a wide range of biological activities. In
Scientific Research Applications
1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in various areas, including anxiety, depression, and addiction. 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. Furthermore, 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential use in the treatment of migraines and cluster headaches.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist. 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to have a wide range of biochemical and physiological effects. In animal models, 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to increase locomotor activity, reduce anxiety-like behavior, and enhance cognitive function. 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been found to increase heart rate and blood pressure in humans, which may limit its therapeutic use.
Advantages and Limitations for Lab Experiments
1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it a reliable research tool. However, 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has some limitations for lab experiments. It has a short half-life, which may make it difficult to study its long-term effects. Additionally, 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to have some toxic effects in animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of new 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine analogs with improved therapeutic properties. Another area of interest is the study of the long-term effects of 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine on behavior and brain function. Additionally, further research is needed to understand the exact mechanism of action of 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential use in the treatment of various psychiatric disorders.
Conclusion
In conclusion, 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a psychoactive substance that has potential therapeutic applications in various areas. Its synthesis method has been optimized to yield high purity 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine with good yields. 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models and has been studied for its potential use in the treatment of migraines and cluster headaches. The exact mechanism of action of 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist. 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 1-(4-methoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, including the development of new analogs and the study of its long-term effects.
properties
IUPAC Name |
(4-methoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-5-17(6-8-18)22(25)24-11-9-23(10-12-24)15-16-13-19(27-2)21(29-4)20(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGHQEJFLVKCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




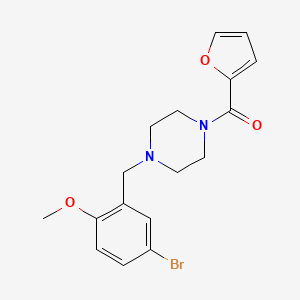
![1-(3-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458139.png)

![1-(phenoxyacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458162.png)

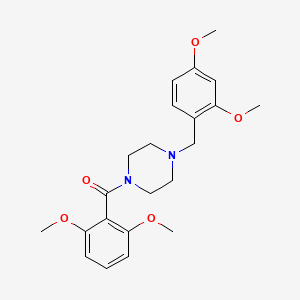
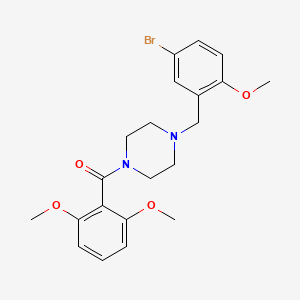
![1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458185.png)



